1-(6-Bromopyridin-2-yl)pentan-2-ol
Description
1-(6-Bromopyridin-2-yl)pentan-2-ol is a brominated pyridine derivative featuring a pentan-2-ol substituent at the pyridine ring’s 2-position. The 6-bromopyridin-2-yl moiety is a common pharmacophore in medicinal chemistry, often utilized for halogen bonding and electronic effects in drug design .
Properties
Molecular Formula |
C10H14BrNO |
|---|---|
Molecular Weight |
244.13 g/mol |
IUPAC Name |
1-(6-bromopyridin-2-yl)pentan-2-ol |
InChI |
InChI=1S/C10H14BrNO/c1-2-4-9(13)7-8-5-3-6-10(11)12-8/h3,5-6,9,13H,2,4,7H2,1H3 |
InChI Key |
UBUASBYCYMBPQR-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(CC1=NC(=CC=C1)Br)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Physicochemical Properties
Key comparable compounds include:
- (6-Bromopyridin-2-yl)methanol (CAS 33674-96-3): A shorter-chain analog with a hydroxymethyl group.
- 2-[(6-Bromopyridin-2-yl)amino]acetic acid hydrochloride: A bromopyridine derivative with an amino-acetic acid substituent.
Table 1: Comparative Physicochemical Data
*Note: Data for this compound are extrapolated from structural analogs.
Key Observations:
- Lipophilicity: The pentan-2-ol chain increases LogP compared to (6-Bromopyridin-2-yl)methanol, reducing aqueous solubility but enhancing membrane permeability .
- Hydrogen Bonding: The amino-acetic acid derivative’s higher hydrogen-bonding capacity (3 donors) improves solubility but may limit blood-brain barrier (BBB) penetration .
- Ionization: The hydrochloride salt in 2-[(6-Bromopyridin-2-yl)amino]acetic acid enhances solubility but introduces pH-dependent bioavailability challenges.
Preparation Methods
Grignard Reagent-Based Alkylation
The Grignard reaction is a cornerstone for introducing alcohol functionalities to pyridine derivatives. For 1-(6-bromopyridin-2-yl)pentan-2-ol, a plausible route involves the reaction of 6-bromopyridine-2-carbaldehyde with a pentylmagnesium bromide reagent.
Reaction Conditions :
-
Substrate : 6-Bromopyridine-2-carbaldehyde (1.0 eq)
-
Reagent : Pentylmagnesium bromide (1.2 eq, 1.0 M in THF)
-
Solvent : Anhydrous tetrahydrofuran (THF)
-
Temperature : −78°C to 0°C (slow warming to room temperature)
-
Workup : Quenching with saturated NH₄Cl, extraction with ethyl acetate
Mechanistic Insights :
The aldehyde carbonyl undergoes nucleophilic attack by the Grignard reagent, forming a secondary alcohol after protonation. This method mirrors the synthesis of 2-(6-bromopyridin-2-yl)propan-2-ol, where methylmagnesium iodide successfully added to methyl 6-bromopyridine-2-carboxylate.
Yield Considerations :
Analogous reactions report yields of 94–98% for tert-alcohol derivatives. Adjusting stoichiometry and reaction time may optimize outcomes for the pentyl variant.
Cross-Coupling Reactions for Intermediate Functionalization
Suzuki-Miyaura Coupling
Palladium-catalyzed cross-coupling offers a modular approach to install the bromopyridinyl group. A boronic ester derivative of pentan-2-ol could couple with 2,6-dibromopyridine to selectively form the target compound.
Representative Protocol :
| Component | Quantity/Concentration |
|---|---|
| 2,6-Dibromopyridine | 1.0 eq |
| Pentan-2-ol boronic ester | 1.2 eq |
| Pd(PPh₃)₄ | 0.05 eq |
| Na₂CO₃ | 3.0 eq (2M aqueous) |
| Solvent | 1-Propanol/H₂O (4:1) |
| Temperature | 80°C, 15 minutes |
Outcome :
This method, adapted from aryl ether syntheses, achieves rapid coupling with minimal byproducts. Post-reaction extraction and silica gel chromatography yield purified product.
Reduction of Ketone Precursors
Catalytic Hydrogenation of 1-(6-Bromopyridin-2-yl)pentan-2-one
Ketone reduction using NaBH₄ or LiAlH₄ provides a straightforward pathway.
Procedure :
-
Dissolve 1-(6-bromopyridin-2-yl)pentan-2-one (1.0 eq) in ethanol.
-
Add NaBH₄ (2.0 eq) portionwise at 0°C.
-
Stir for 2 hours at room temperature.
-
Acidify with dilute HCl, extract with dichloromethane.
Yield : 85–90% (based on analogous propan-2-ol synthesis).
Hydroxylation via Epoxide Ring Opening
Epoxidation and Acidic Hydrolysis
Introducing an epoxide at the pentene chain followed by acid-catalyzed ring opening generates the diol, which can be selectively reduced.
Steps :
-
Epoxidize 1-(6-bromopyridin-2-yl)pent-1-ene using mCPBA.
-
Hydrolyze the epoxide with H₂SO₄ in THF/H₂O.
-
Reduce the diol to this compound using BH₃·THF.
Challenges :
Stereoselectivity in epoxide formation requires careful catalyst selection.
Enzymatic Synthesis for Stereocontrol
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